5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran
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Overview
Description
5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom at the 5th position and a chloromethyl group at the 7th position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran typically involves the bromination and chloromethylation of a benzofuran precursor. One common method involves the bromination of 2,3-dihydro-1-benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2,3-dihydro-1-benzofuran is then subjected to chloromethylation using formaldehyde and hydrochloric acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted benzofuran derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.
Oxidation: Benzofuran derivatives with carboxylic acid or ketone functionalities.
Reduction: Benzofuran derivatives with reduced bromine atoms.
Scientific Research Applications
5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly in the design of molecular probes and inhibitors.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: A compound with similar bromine substitution but with an indole ring structure.
5-Bromo-2,3-dihydro-1-benzofuran: Lacks the chloromethyl group but shares the bromine substitution on the benzofuran ring.
7-Chloromethyl-2,3-dihydro-1-benzofuran: Lacks the bromine substitution but has the chloromethyl group on the benzofuran ring.
Uniqueness
5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of both bromine and chloromethyl groups on the benzofuran ring. This dual substitution pattern imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
1565118-85-5 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5H2 |
InChI Key |
VJZGOODUSGUNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2CCl)Br |
Purity |
95 |
Origin of Product |
United States |
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